KU-60019

Description

Properties

IUPAC Name |

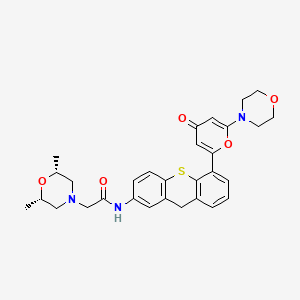

2-[(2S,6R)-2,6-dimethylmorpholin-4-yl]-N-[5-(6-morpholin-4-yl-4-oxopyran-2-yl)-9H-thioxanthen-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H33N3O5S/c1-19-16-32(17-20(2)37-19)18-28(35)31-23-6-7-27-22(13-23)12-21-4-3-5-25(30(21)39-27)26-14-24(34)15-29(38-26)33-8-10-36-11-9-33/h3-7,13-15,19-20H,8-12,16-18H2,1-2H3,(H,31,35)/t19-,20+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCELLOWTHJGVIC-BGYRXZFFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](O1)C)CC(=O)NC2=CC3=C(C=C2)SC4=C(C3)C=CC=C4C5=CC(=O)C=C(O5)N6CCOCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H33N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00580453 | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

547.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

925701-49-1 | |

| Record name | KU-60019 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925701491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-N-{5-[6-(morpholin-4-yl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl}acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00580453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KU-60019 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IAN358A69K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KU-60019: A Technical Guide to a Potent ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and highly selective second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a critical regulator of the DNA damage response (DDR).[1][2][3] This thioxanthene derivative demonstrates significant improvements in potency and water solubility over its predecessor, KU-55933.[4] this compound's ability to sensitize cancer cells to ionizing radiation and certain chemotherapeutic agents has positioned it as a valuable tool in cancer research and a potential candidate for clinical development.[1] This technical guide provides a comprehensive overview of this compound, its primary target, mechanism of action, and detailed experimental protocols for its investigation.

Core Concepts: this compound and its Primary Target

This compound's primary molecular target is the ATM serine/threonine kinase .[5] ATM is a master regulator of the cellular response to DNA double-strand breaks (DSBs), a highly cytotoxic form of DNA damage. Upon activation by DSBs, ATM phosphorylates a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or, in cases of irreparable damage, apoptosis.[3]

By competitively inhibiting the ATP-binding site of ATM, this compound effectively blocks its kinase activity.[1][2] This inhibition prevents the phosphorylation of key downstream targets, thereby disrupting the DNA damage response. The abrogation of ATM signaling leads to a failure in cell cycle checkpoint activation and DNA repair, ultimately resulting in increased sensitivity of cancer cells to DNA-damaging agents.[1][6]

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency and selectivity.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Assay Type | Reference |

| ATM | 6.3 nM | Cell-free kinase assay | [2][5][7][8] |

| DNA-PKcs | 1.7 µM | Cell-free kinase assay | [2][7][8] |

| ATR | >10 µM | Cell-free kinase assay | [2][7][8] |

Table 2: Cellular Activity of this compound

| Effect | Cell Line | Concentration | Notes | Reference |

| Inhibition of radiation-induced p53 (S15) phosphorylation | Human glioma U87 and U1242 | 1-3 µM | 3- to 10-fold more potent than KU-55933 | [2][6] |

| Radiosensitization (Dose Enhancement Ratio) | Human glioma cells | 1 µM | DER = 1.7 | [2] |

| Radiosensitization (Dose Enhancement Ratio) | Human glioma cells | 10 µM | DER = 4.4 | [2] |

| Inhibition of migration | Human glioma U87 and U1242 | 3 µM | >50% inhibition | [2] |

| Inhibition of invasion | Human glioma U87 and U1242 | 3 µM | ~60% inhibition | [2] |

Signaling Pathway

The following diagram illustrates the ATM signaling pathway and the point of intervention by this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Western Blotting for ATM Activity

This protocol is designed to assess the inhibitory effect of this compound on ATM kinase activity by measuring the phosphorylation of its downstream targets, such as p53 at Serine 15.

Materials:

-

Human cancer cell lines (e.g., U87, U1242 glioma cells)

-

This compound (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-p53 (Ser15)

-

Mouse anti-p53

-

Rabbit anti-phospho-ATM (Ser1981)

-

Mouse anti-ATM

-

Loading control antibody (e.g., anti-β-actin)

-

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced chemiluminescence (ECL) substrate

-

Ionizing radiation source (optional)

Procedure:

-

Cell Culture and Treatment: Seed cells and allow them to adhere overnight. Treat cells with desired concentrations of this compound (e.g., 0.1 - 10 µM) for 1-2 hours. If investigating radiosensitization, expose cells to ionizing radiation (e.g., 5-10 Gy) after this compound pre-treatment.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Wash the membrane with TBST and detect protein bands using an ECL substrate and an imaging system.

Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound and/or ionizing radiation, providing a measure of cytotoxicity and radiosensitization.

Materials:

-

Human cancer cell lines

-

This compound

-

Complete cell culture medium

-

Ionizing radiation source

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding: Plate a known number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.

-

Treatment: Treat cells with this compound for a specified duration (e.g., 24 hours). For radiosensitization studies, irradiate the cells after this compound treatment.

-

Colony Formation: Replace the treatment medium with fresh medium and incubate for 10-14 days until visible colonies are formed.

-

Staining and Counting: Wash the plates with PBS, fix the colonies with methanol, and stain with crystal violet solution. Count the number of colonies containing at least 50 cells.

-

Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment group.

Cell Migration and Invasion Assays

These assays evaluate the effect of this compound on the migratory and invasive potential of cancer cells.

Materials:

-

Transwell inserts (8 µm pore size)

-

Matrigel (for invasion assay)

-

Serum-free and serum-containing medium

-

This compound

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Insert Preparation: For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify.

-

Cell Seeding: Resuspend cells in serum-free medium containing this compound and seed them into the upper chamber of the Transwell inserts.

-

Chemoattraction: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubation: Incubate the plates for 12-48 hours to allow for cell migration/invasion.

-

Cell Removal and Staining: Remove non-migrated/invaded cells from the upper surface of the membrane with a cotton swab. Fix and stain the cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated/invaded cells in several random fields under a microscope.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating this compound.

Conclusion

This compound is a highly specific and potent inhibitor of ATM kinase, making it an invaluable research tool for dissecting the DNA damage response pathway. Its ability to sensitize cancer cells to genotoxic treatments underscores its therapeutic potential. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers and scientists to investigate the multifaceted effects of this compound in various cancer models. As research in this area continues, a deeper understanding of this compound's mechanism of action will undoubtedly pave the way for novel and more effective cancer therapies.

References

- 1. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. Quantitative and Dynamic Imaging of ATM Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KU60019 | ATM/ATR | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. snapcyte.com [snapcyte.com]

- 7. eurodiagnostico.com [eurodiagnostico.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

KU-60019: A Technical Guide to a Selective ATM Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of KU-60019, a second-generation, potent, and highly selective inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase. This document details its mechanism of action, inhibitory potency, and effects on cellular pathways, and provides standardized protocols for its use in key experimental assays.

Introduction to ATM Kinase and this compound

Ataxia-Telangiectasia Mutated (ATM) is a master regulator of the DNA Damage Response (DDR), a complex signaling network that detects and repairs DNA double-strand breaks (DSBs).[1] Upon activation, the ATM kinase phosphorylates a multitude of downstream proteins to orchestrate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity.[2][3] Given its critical role, ATM is a prime therapeutic target for sensitizing cancer cells to DNA-damaging agents like ionizing radiation and chemotherapy.[4][5]

This compound is a specific, ATP-competitive small molecule inhibitor of ATM kinase.[2][6] It is an improved analogue of the first-generation inhibitor KU-55933, exhibiting greater potency and favorable pharmacological properties.[7][8] this compound has demonstrated significant efficacy in vitro as a radiosensitizer and chemosensitizer and has become a critical tool for investigating the multifaceted roles of ATM in cellular processes.[6][9]

Quantitative Data: Inhibitory Potency and Cellular Effects

The efficacy of this compound is quantified by its inhibitory concentration (IC50), binding affinity (Ki), and its functional impact in cellular contexts.

Table 1: In Vitro Kinase Inhibitory Activity

| Target Kinase | IC50 Value | Selectivity vs. ATM | Reference |

|---|---|---|---|

| ATM | 6.3 nM | - | [10][11][12] |

| DNA-PKcs | 1.7 µM | ~270-fold | [10][11] |

| ATR | >10 µM | >1600-fold | [10][11] |

| PI3K | Little to no activity | >10,000-fold | [10][13] |

| mTOR | Little to no activity | >10,000-fold |[10][13] |

Table 2: Cellular Activity of this compound in Human Glioma Cells

| Cellular Effect | Cell Line | Concentration | Result | Reference |

|---|---|---|---|---|

| Radiosensitization | U87 | 1 µM | Dose Enhancement Ratio (DER) of 1.7 | [2][10] |

| U87 | 10 µM | Dose Enhancement Ratio (DER) of 4.4 | [2][10] | |

| U1242 / U373 | 300-600 nM | Significant radiosensitization | [4] | |

| Inhibition of Migration | U87 | 3 µM | >70% inhibition | [10] |

| U1242 | 3 µM | >50% inhibition | [10] | |

| Inhibition of Invasion | U87 | 3 µM | ~60% inhibition | [10] |

| U1242 | 3 µM | ~60% inhibition | [10] | |

| Inhibition of p53 (S15) Phosphorylation | U87 | 1 µM | >70% inhibition | [2][10] |

| | U1242 | 300 nM | Complete inhibition |[4][14] |

Signaling Pathways and Mechanism of Action

This compound exerts its effects by directly inhibiting the kinase activity of ATM, which has profound consequences on the DNA Damage Response and other interconnected signaling pathways.

Caption: ATM-mediated DNA Damage Response (DDR) pathway.

Caption: Mechanism of action of this compound in the DDR pathway.

Beyond the canonical DDR pathway, this compound also impacts pro-survival signaling. Studies have shown that this compound reduces the phosphorylation of AKT at serine 473 (S473), a key node in the PI3K/AKT pathway that promotes cell survival, proliferation, and migration.[2][7] This effect appears to be indirect, potentially through ATM-mediated regulation of a protein phosphatase that acts on AKT.[2][10] This inhibition of AKT signaling contributes to the ability of this compound to reduce glioma cell migration and invasion, independent of its radiosensitizing properties.[2][7]

Caption: this compound's indirect effect on the AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

This protocol is designed to assess the inhibitory effect of this compound on the radiation-induced phosphorylation of ATM targets.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., U87, U1242 glioma cells) and allow them to adhere overnight. Pre-treat cells with this compound (e.g., 0.1 to 3 µM) or a vehicle control (DMSO) for 1 hour.[2]

-

Irradiation: Expose the cells to ionizing radiation (e.g., 5-10 Gy).

-

Cell Lysis: At specified time points post-irradiation (e.g., 15, 30, 60 minutes), wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[2][15]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Resolve 20-40 µg of protein per lane on an 8-12% SDS-PAGE gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST.

-

Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include: anti-phospho-ATM (Ser1981), anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68), and anti-phospho-H2AX (Ser139, γ-H2AX).[2][4] Use an antibody against β-actin or GAPDH as a loading control.

-

Wash the membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.[16]

Caption: Experimental workflow for Western Blot analysis.

This assay is the gold standard for determining the ability of a compound to sensitize cells to radiation by measuring their long-term reproductive viability.

Methodology:

-

Cell Plating: Prepare a single-cell suspension and plate a predetermined number of cells (e.g., 200-2000 cells/well, depending on radiation dose) into 6-well plates. Allow cells to attach for 6-12 hours.

-

Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 100 nM to 10 µM) or vehicle control for 1 hour prior to irradiation.[4]

-

Irradiation: Irradiate the plates with increasing doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: After irradiation, remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 10-14 days to allow for colony formation.[8]

-

Staining and Counting:

-

Wash the colonies with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain with 0.5% crystal violet solution for 30 minutes.

-

Wash with water and air dry.

-

Count colonies containing ≥50 cells.

-

-

Data Analysis:

-

Calculate the Plating Efficiency (PE) for non-irradiated controls.

-

Calculate the Surviving Fraction (SF) for each dose: SF = (colonies counted) / (cells seeded x PE).

-

Plot the log(SF) versus radiation dose to generate survival curves.

-

Calculate the Dose Enhancement Ratio (DER) at a specific survival level (e.g., SF=0.1) by dividing the radiation dose for the control by the dose for the this compound treated group.

-

Caption: Workflow for a Colony Formation Radiosensitization Assay.

This protocol provides a measure of metabolically active, viable cells after treatment.

Methodology:

-

Cell Plating: Seed cells in a 96-well plate at a density of 2,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat cells with various concentrations of this compound, a cytotoxic agent (e.g., doxorubicin), or a combination of both.[9][14] Include vehicle-only wells as a control.

-

Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C.[10][17]

-

Reagent Addition: Add AlamarBlue (Resazurin) reagent to each well (typically 10% of the total volume).[14]

-

Incubation: Incubate for 1-4 hours at 37°C, protected from light. The incubation time can be optimized based on cell type and density.

-

Measurement: Measure the fluorescence (Ex: 530-560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.[10][14]

-

Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells after subtracting the background reading from media-only wells.

Conclusion

This compound is a powerful and selective research tool for probing the function of ATM kinase. With an IC50 in the low nanomolar range and high selectivity against other PIKK family members, it allows for precise inhibition of the ATM-mediated DNA Damage Response.[10][11] Its demonstrated ability to radiosensitize cancer cells and inhibit pro-survival pathways like AKT signaling underscores its potential as a lead compound for developing novel anti-cancer therapeutics.[2][4] The protocols and data provided in this guide serve as a comprehensive resource for researchers aiming to utilize this compound in their studies of cancer biology, DNA repair, and cell signaling.

References

- 1. ATM directs DNA damage responses and proteostasis via genetically separable pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. tandfonline.com [tandfonline.com]

- 5. The promise of DNA damage response inhibitors for the treatment of glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. selleckchem.com [selleckchem.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 13. adooq.com [adooq.com]

- 14. KU60019 | ATM/ATR | TargetMol [targetmol.com]

- 15. CST | Cell Signaling Technology [cellsignal.com]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

The Biological Functions of ATM Kinase and Their Inhibition by KU-60019: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Its central role in maintaining genomic integrity through the orchestration of DNA repair, cell cycle checkpoints, and apoptosis has made it a compelling target for therapeutic intervention, particularly in oncology. This technical guide provides a comprehensive overview of the biological functions of ATM kinase and the specific inhibitory effects of KU-60019, a potent and selective small-molecule inhibitor. We will delve into the signaling pathways governed by ATM, present quantitative data on the efficacy of this compound, and provide detailed experimental protocols for key assays used to investigate ATM inhibition.

Introduction to ATM Kinase

ATM is a serine/threonine protein kinase belonging to the phosphatidylinositol 3-kinase-like kinase (PIKK) family.[1] In its inactive state, ATM exists as a non-covalently associated dimer.[2] Upon the induction of DNA DSBs, the Mre11-Rad50-Nbs1 (MRN) complex recognizes and binds to the damaged DNA, leading to a conformational change in ATM that facilitates its autophosphorylation at Ser1981 and its dissociation into active monomers.[2][3] This activation initiates a signaling cascade that phosphorylates a multitude of downstream substrates, thereby coordinating the cellular response to DNA damage.[2][4]

The critical functions of ATM include:

-

DNA Damage Repair: ATM plays a pivotal role in the initiation of both homologous recombination (HR) and non-homologous end joining (NHEJ), the two major pathways for DSB repair.[5]

-

Cell Cycle Checkpoint Control: ATM activation leads to the phosphorylation and activation of checkpoint kinases such as Chk2, which in turn target downstream effectors to induce cell cycle arrest at the G1/S, intra-S, and G2/M phases.[6] This provides time for the cell to repair the DNA damage before proceeding with cell division.

-

Apoptosis: In the face of extensive, irreparable DNA damage, ATM can trigger programmed cell death, or apoptosis, primarily through the p53 signaling pathway.[2][7]

-

Redox Sensing: Beyond its role in the DNA damage response, ATM can also be activated by oxidative stress, functioning as a sensor of cellular redox status.[1][8]

Given its central role in cell fate decisions following DNA damage, the inhibition of ATM kinase has emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents like ionizing radiation and certain chemotherapeutics.

This compound: A Potent and Selective ATM Kinase Inhibitor

This compound is a second-generation, potent, and highly selective ATP-competitive inhibitor of ATM kinase.[9][10][11] It is an improved analog of the earlier ATM inhibitor, KU-55933, exhibiting greater potency and improved pharmacokinetic properties.[10][11]

Quantitative Data on this compound Inhibition

The efficacy and selectivity of this compound have been characterized through various in vitro and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Assay Type | Reference |

| IC50 (ATM) | 6.3 nM | Cell-free kinase assay | [4][9][12] |

| Ki (ATM) | ~ half of KU-55933 | Kinase assay | [9][11] |

| IC50 (DNA-PKcs) | 1.7 µM | Cell-free kinase assay | [4][12][13] |

| IC50 (ATR) | >10 µM | Cell-free kinase assay | [4][12][13] |

| IC50 (mTOR) | >10 µM | Cell-free kinase assay | [13] |

| IC50 (PI3K) | >10 µM | Cell-free kinase assay | [13] |

| Cell Line | Treatment | Effect | Quantitative Value | Reference |

| U87 Glioma | 1 µM this compound + IR | Radiosensitization | DER = 1.7 | [9] |

| U87 Glioma | 10 µM this compound + IR | Radiosensitization | DER = 4.4 | [9] |

| U1242 Glioma | 3 µM this compound + IR | Radiosensitization | Significant | [9][14] |

| U87 Glioma | 3 µM this compound | Inhibition of p53 (S15) phosphorylation | Complete inhibition | [9] |

| U1242 Glioma | 3 µM this compound | Inhibition of Chk2 (T68) phosphorylation | Complete inhibition | [9] |

| U87 Glioma | 3 µM this compound | Inhibition of basal AKT (S473) phosphorylation | ~70% reduction | [13] |

| U87 Glioma | 3 µM this compound | Inhibition of insulin-induced AKT (S473) phosphorylation | ~50% reduction | [13] |

| MCF-7 Breast Cancer | 3 µM this compound | G1/S phase cell cycle arrest | 62.2 ± 2.9% of cells | [15] |

ATM Signaling Pathways and Inhibition by this compound

The intricate network of ATM-mediated signaling is crucial for the cellular response to DSBs. This compound, by directly inhibiting the kinase activity of ATM, effectively abrogates these downstream signaling events.

Core ATM Signaling Pathway in Response to DNA Damage

Upon activation by DSBs, ATM phosphorylates a vast array of substrates to orchestrate the DNA damage response. A simplified representation of this core pathway is depicted below.

Impact of this compound on Pro-survival Signaling

Interestingly, this compound has been shown to affect pro-survival pathways, such as the PI3K/AKT pathway, independently of its role in the DNA damage response.[10][16] Inhibition of ATM by this compound can lead to a reduction in AKT phosphorylation at serine 473, thereby impairing downstream signaling that promotes cell survival, proliferation, and migration.[13][16] This suggests a broader role for ATM in cellular homeostasis that can be targeted by this compound.

Detailed Experimental Protocols

To facilitate the study of ATM kinase and its inhibition by this compound, this section provides detailed protocols for key experimental assays.

In Vitro ATM Kinase Assay

This protocol describes a method to measure the direct inhibitory effect of this compound on ATM kinase activity in a cell-free system.

Materials:

-

Recombinant active ATM kinase

-

ATM substrate (e.g., GST-p53 fusion protein)

-

This compound

-

Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP and phospho-specific antibodies

-

SDS-PAGE gels and buffers

-

Phosphorimager or Western blotting equipment

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final DMSO concentration in the assay should be kept below 1%.

-

In a microcentrifuge tube, combine the kinase assay buffer, recombinant ATM kinase, and the ATM substrate.

-

Add the desired concentration of this compound or DMSO (vehicle control) to the reaction mixture and incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive detection).

-

Incubate the reaction at 30°C for 20-30 minutes.

-

Stop the reaction by adding 2x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection: Dry the gel and expose it to a phosphor screen. Quantify the band corresponding to the phosphorylated substrate using a phosphorimager.

-

For non-radioactive detection: Transfer the proteins to a PVDF membrane. Block the membrane and probe with a primary antibody specific for the phosphorylated substrate (e.g., anti-phospho-p53 Ser15). Detect with an appropriate HRP-conjugated secondary antibody and chemiluminescent substrate.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of ATM Signaling

This protocol details the detection of phosphorylated ATM targets in cell lysates following treatment with this compound and/or DNA damaging agents.[17][18]

Materials:

-

Cell culture reagents

-

This compound

-

DNA damaging agent (e.g., ionizing radiation, etoposide)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and buffers

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM Ser1981, anti-phospho-p53 Ser15, anti-phospho-Chk2 Thr68, anti-γ-H2AX Ser139)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat cells with the desired concentration of this compound or DMSO for 1-2 hours.

-

Induce DNA damage (e.g., expose to ionizing radiation).

-

Harvest cells at various time points post-damage.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

-

Denature an equal amount of protein from each sample by boiling in SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane in 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or total protein).

Cell Viability (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability following treatment with this compound.[2][12][16][19]

Materials:

-

Cells and culture medium

-

96-well plates

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include untreated and vehicle (DMSO) controls.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 15 minutes at room temperature with gentle shaking to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Clonogenic Survival Assay

This assay assesses the long-term reproductive viability of cells after treatment with this compound, particularly in combination with radiation.[5][6][20][21][22]

Materials:

-

Cells and culture medium

-

6-well plates or culture dishes

-

This compound

-

Source of ionizing radiation

-

Fixing solution (e.g., methanol:acetic acid, 3:1)

-

Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

-

Harvest a single-cell suspension of exponentially growing cells and count them accurately.

-

Plate a known number of cells (e.g., 200-1000 cells per well, depending on the expected survival rate) into 6-well plates.

-

Allow the cells to attach for at least 4 hours.

-

Treat the cells with this compound for a specified duration before and/or after irradiation.

-

Irradiate the plates with a range of radiation doses.

-

Remove the drug-containing medium, wash with PBS, and add fresh medium.

-

Incubate the plates for 7-14 days, or until colonies of at least 50 cells are visible.

-

Remove the medium, wash with PBS, and fix the colonies with the fixing solution for 10-15 minutes.

-

Remove the fixative and stain the colonies with crystal violet solution for 15-30 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies in each well.

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

Plot the surviving fraction as a function of the radiation dose to generate survival curves and determine the dose enhancement ratio (DER).

Conclusion

This compound is a powerful research tool for elucidating the multifaceted roles of ATM kinase in cellular processes. Its high potency and selectivity make it an invaluable agent for probing the DNA damage response and for investigating the potential of ATM inhibition as a therapeutic strategy. The quantitative data and detailed protocols provided in this guide are intended to equip researchers with the necessary information to effectively design and execute experiments aimed at further understanding the biological functions of ATM and the therapeutic potential of its inhibition. The continued exploration of ATM inhibitors like this compound holds significant promise for the development of novel cancer therapies, particularly in combination with radiotherapy and other DNA-damaging agents.

References

- 1. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. broadpharm.com [broadpharm.com]

- 3. KU60019 | ATM/ATR | TargetMol [targetmol.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Clonogenic Cell Survival Assay | Springer Nature Experiments [experiments.springernature.com]

- 6. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ATM mediates phosphorylation at multiple p53 sites, including Ser(46), in response to ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 9. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. eurodiagnostico.com [eurodiagnostico.com]

- 11. researchgate.net [researchgate.net]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. selleckchem.com [selleckchem.com]

- 14. researchgate.net [researchgate.net]

- 15. arxiv.org [arxiv.org]

- 16. static.igem.wiki [static.igem.wiki]

- 17. benchchem.com [benchchem.com]

- 18. bio-rad.com [bio-rad.com]

- 19. chondrex.com [chondrex.com]

- 20. benchchem.com [benchchem.com]

- 21. scribd.com [scribd.com]

- 22. m.youtube.com [m.youtube.com]

Downstream Effects of ATM Inhibition by KU-60019: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage. Upon activation by DSBs, ATM orchestrates a complex signaling network that leads to cell cycle arrest, DNA repair, or, if the damage is too severe, apoptosis. Given its central role in maintaining genomic integrity, ATM is a prime target for therapeutic intervention, particularly in oncology. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiotherapy and chemotherapy. KU-60019 is a potent and specific second-generation inhibitor of ATM kinase, demonstrating significant promise in preclinical studies. This technical guide provides a comprehensive overview of the downstream effects of ATM inhibition by this compound, with a focus on its impact on key signaling pathways and cellular processes.

Data Presentation

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Cell Line/System | Reference |

| IC₅₀ (ATM) | 6.3 nM | Cell-free assay | [1][2] |

| Kᵢ (ATM) | Approx. half of KU-55933 (Kᵢ = 2.2 nM) | In vitro | [1][3] |

| IC₅₀ (DNA-PKcs) | 1.7 µM | Cell-free assay | [1][2] |

| IC₅₀ (ATR) | >10 µM | Cell-free assay | [1][2] |

| Selectivity (vs. DNA-PKcs) | ~270-fold | Cell-free assay | [1][2] |

| Selectivity (vs. ATR) | ~1600-fold | Cell-free assay | [1][2] |

Table 2: Radiosensitizing Effects of this compound

| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |

| U87 (glioma) | 1 µM | 1.7 | [1] |

| U87 (glioma) | 10 µM | 4.4 | [1] |

| U87 (glioma) | 3 µM | 3.0 | [4] |

| U1242 (glioma) | 3 µM | 3.2 | [4] |

| Normal Fibroblasts | 3 µM | 2.8 | [4] |

| U1242 (glioma) | 300 nM (continuous exposure) | 1.8 | [5] |

| U1242 (glioma) | 600 nM (continuous exposure) | 2.1 | [5] |

Table 3: Effects of this compound on Cellular Processes

| Cellular Process | Cell Line | This compound Concentration | Observed Effect | Reference |

| p53 (S15) Phosphorylation | U87 (glioma) | 1 µM | >70% decrease | [1] |

| p53 (S15) Phosphorylation | U87 (glioma) | 3 µM | Complete inhibition | [1][2] |

| CHK2 (T68) Phosphorylation | U1242 (glioma) | 3 µM | Complete inhibition | [4] |

| Basal AKT (S473) Phosphorylation | U87 (glioma) | 3 µM | ~70% reduction | [1] |

| Insulin-induced AKT (S473) Phosphorylation | U87 (glioma) | 3 µM | ~50% reduction | [1] |

| Cell Migration | U87 (glioma) | 3 µM | >70% inhibition | [1] |

| Cell Invasion | U87 (glioma) | 3 µM | ~60% inhibition | [1] |

| Cell Invasion | U1242 (glioma) | 3 µM | ~60% inhibition | [1] |

| Apoptosis (in combination with Doxorubicin) | MCF-7 (breast cancer) | 3 µM | Significant increase | [6] |

| G2/M Arrest (in combination with γ-irradiation) | U87MG (glioblastoma) | 2 µM | Strong upregulation | [7] |

Signaling Pathways Affected by this compound

DNA Damage Response (DDR) Pathway

The primary and most well-characterized downstream effect of this compound is the potent inhibition of the ATM-mediated DNA Damage Response (DDR). In response to DSBs, ATM is activated and phosphorylates a multitude of downstream targets to initiate cell cycle arrest and DNA repair. This compound, by competitively binding to the ATP-binding pocket of ATM, prevents this kinase activity.

Key downstream targets of ATM that are inhibited by this compound include:

-

p53: Phosphorylation of p53 at Serine 15 by ATM is a critical event for its stabilization and activation, leading to the transcription of genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX). This compound effectively blocks this phosphorylation.[1][2]

-

CHK2: ATM-dependent phosphorylation of CHK2 at Threonine 68 activates it to phosphorylate downstream effectors like Cdc25A, leading to its degradation and subsequent cell cycle arrest. This compound completely abrogates this activation.[4]

-

H2AX: Phosphorylation of the histone variant H2AX at Serine 139 (to form γH2AX) is one of the earliest events in the DDR, serving as a scaffold for the recruitment of DNA repair proteins. While ATM is a major kinase for H2AX phosphorylation, other kinases like DNA-PKcs also contribute. This compound partially inhibits the formation of γH2AX.[4]

-

KAP1: Phosphorylation of KAP1 at Serine 824 by ATM leads to chromatin relaxation, facilitating DNA repair. This phosphorylation is inhibited by this compound.

Cell Cycle Checkpoint Abrogation

A direct consequence of inhibiting the ATM signaling pathway is the abrogation of cell cycle checkpoints, particularly the G1/S and G2/M checkpoints. By preventing the activation of p53 and CHK2, this compound allows cells with damaged DNA to progress through the cell cycle, leading to mitotic catastrophe and cell death. This is a key mechanism behind its radiosensitizing and chemosensitizing effects. Studies have shown that treatment with this compound leads to a significant increase in the percentage of cells arrested in the G2/M phase, especially when combined with DNA damaging agents.[7]

Induction of Apoptosis

By inhibiting the DNA damage response and abrogating cell cycle checkpoints, this compound can lead to the induction of apoptosis, particularly in combination with DNA-damaging agents. The inability of cells to repair DNA damage and the subsequent progression through the cell cycle with genomic instability triggers the intrinsic apoptotic pathway. In MCF-7 breast cancer cells, combining this compound with doxorubicin significantly increased the apoptotic rate compared to either agent alone.[6]

Inhibition of Pro-survival Signaling (AKT Pathway)

Interestingly, this compound has been shown to have effects beyond the canonical DDR pathway. It reduces the phosphorylation of AKT at Serine 473, a key node in the pro-survival PI3K/AKT signaling pathway.[1] This effect appears to be independent of its role in the DNA damage response. The reduction in p-AKT levels contributes to the anti-proliferative, anti-migration, and anti-invasion properties of this compound observed in various cancer cell lines.[1]

Experimental Protocols

Western Blot Analysis for Phosphorylated Proteins

This protocol is for the detection of phosphorylated ATM (Ser1981), p53 (Ser15), CHK2 (Thr68), and AKT (Ser473).

-

Cell Lysis:

-

Treat cells with this compound at the desired concentration and for the specified duration.

-

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA protein assay.

-

-

Sample Preparation and SDS-PAGE:

-

Normalize protein concentrations and add Laemmli sample buffer.

-

Denature samples by boiling at 95°C for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

-

Protein Transfer:

-

Transfer proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ATM (Ser1981), p-p53 (Ser15), p-CHK2 (Thr68), or p-AKT (S473) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize band intensities to a loading control such as β-actin or GAPDH.

-

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing cell cycle distribution using propidium iodide (PI) staining.

-

Cell Preparation:

-

Treat cells with this compound and/or other agents as required.

-

Harvest cells by trypsinization and wash with PBS.

-

-

Fixation:

-

Resuspend the cell pellet in cold PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove ethanol.

-

Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and PI (50 µg/mL).

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

-

Data Analysis:

-

Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

-

Apoptosis Assay using Annexin V/PI Staining

This protocol is for the quantification of apoptotic cells by flow cytometry.

-

Cell Preparation:

-

Treat cells with this compound and/or other agents to induce apoptosis.

-

Harvest both adherent and floating cells and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry:

-

Add 1X Annexin V binding buffer to each sample.

-

Analyze the stained cells by flow cytometry within 1 hour.

-

-

Data Analysis:

-

Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Transwell Migration and Invasion Assay

This protocol is for assessing the effect of this compound on cell migration and invasion.

-

Chamber Preparation:

-

For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, leave the inserts uncoated.

-

-

Cell Seeding:

-

Harvest cells and resuspend in serum-free medium containing this compound or vehicle control.

-

Seed the cell suspension into the upper chamber of the Transwell inserts.

-

-

Assay:

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate for an appropriate time (e.g., 24-48 hours) to allow for migration or invasion.

-

-

Quantification:

-

Remove non-migrated/invaded cells from the upper surface of the insert with a cotton swab.

-

Fix the cells on the lower surface of the membrane with methanol and stain with crystal violet.

-

Count the number of stained cells in several microscopic fields to determine the average number of migrated/invaded cells.

-

Clonogenic Survival Assay

This protocol is for determining the long-term reproductive viability of cells after treatment with this compound and/or radiation.

-

Cell Seeding:

-

Harvest cells and seed a known number of cells into culture dishes. The number of cells seeded will depend on the expected survival fraction for each treatment condition.

-

-

Treatment:

-

Allow cells to attach overnight.

-

Treat cells with this compound for a specified duration before and/or after irradiation with various doses of ionizing radiation.

-

-

Colony Formation:

-

Incubate the cells for 10-14 days to allow for colony formation (a colony is typically defined as a cluster of at least 50 cells).

-

-

Staining and Counting:

-

Fix the colonies with a methanol/acetic acid solution and stain with crystal violet.

-

Count the number of colonies in each dish.

-

-

Data Analysis:

-

Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment condition.

-

Generate survival curves by plotting the log of the surviving fraction against the radiation dose.

-

Determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect of this compound.

-

Conclusion

This compound is a highly potent and selective inhibitor of ATM kinase with significant potential as a therapeutic agent, particularly as a sensitizer for radiotherapy and chemotherapy. Its primary mechanism of action involves the abrogation of the DNA damage response and cell cycle checkpoints, leading to increased tumor cell killing. Furthermore, its ability to inhibit the pro-survival AKT signaling pathway contributes to its anti-proliferative and anti-metastatic properties. The detailed protocols and quantitative data presented in this guide provide a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ATM inhibition in cancer.

References

- 1. selleckchem.com [selleckchem.com]

- 2. BioKB - Publication [biokb.lcsb.uni.lu]

- 3. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Improved ataxia telangiectasia mutated kinase inhibitor KU60019 provides a promising treatment strategy for non-invasive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

A Comparative Analysis of ATM Kinase Inhibitors: KU-60019 and its Predecessor KU-55933

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of two potent and selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase: KU-60019 and its predecessor, KU-55933. ATM kinase is a critical regulator of the DNA damage response (DDR), and its inhibition represents a promising strategy for cancer therapy, particularly in combination with radiation or chemotherapy. This document delves into the core differences in their mechanism of action, potency, selectivity, and cellular effects. Quantitative data is presented in structured tables for ease of comparison, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of these important research compounds.

Introduction

The Ataxia-Telangiectasia Mutated (ATM) kinase is a master regulator of the cellular response to DNA double-strand breaks (DSBs), among the most cytotoxic forms of DNA damage.[1][2][3] Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis, thereby maintaining genomic integrity. The development of small molecule inhibitors targeting ATM has been a significant focus in cancer research, aiming to sensitize tumor cells to DNA-damaging agents.

KU-55933 was one of the first potent and specific inhibitors of ATM kinase to be developed.[4][5][6][7] Subsequently, this compound was developed as an improved analogue of KU-55933, exhibiting enhanced potency and favorable pharmacological properties.[1][2][3][8] This guide will provide a detailed technical comparison of these two inhibitors, highlighting the advancements made with this compound.

Chemical and Physical Properties

Both KU-55933 and this compound are small molecule inhibitors that act as ATP-competitive inhibitors of ATM kinase. Their chemical structures are presented below, along with their key properties.

| Property | KU-55933 | This compound |

| Chemical Name | 2-(4-Morpholinyl)-6-(1-thianthrenyl)-4H-pyran-4-one | rel-2R,6S-dimethyl-N-[5-[6-(4-morpholinyl)-4-oxo-4H-pyran-2-yl]-9H-thioxanthen-2-yl]-4-morpholineacetamide |

| Molecular Formula | C21H17NO3S2 | C30H33N3O5S |

| Molecular Weight | 395.49 g/mol | 547.67 g/mol [1] |

| CAS Number | 587871-26-9 | 925701-46-8[9] |

Mechanism of Action and In Vitro Potency

Both compounds function by competitively binding to the ATP-binding pocket of the ATM kinase, thereby inhibiting its catalytic activity. This compound, however, demonstrates significantly greater potency compared to its predecessor.

Kinase Inhibition

The inhibitory activity of this compound and KU-55933 against ATM and other related kinases has been determined through in vitro kinase assays. The data clearly indicates that this compound is a more potent inhibitor of ATM.

| Kinase | This compound IC50 | KU-55933 IC50 | This compound Ki | KU-55933 Ki |

| ATM | 6.3 nM[8][10][11] | 12.9 nM[4][6] | ~ half of KU-55933[2][3] | 2.2 nM[4][6] |

| DNA-PK | 1.7 µM[8][10][11] | 2.5 µM[4] | - | - |

| ATR | >10 µM[8][10][11] | >100 µM | - | - |

| mTOR | - | 9.3 µM[4] | - | - |

| PI3K | - | 16.6 µM[4] | - | - |

Signaling Pathway Visualization

The following diagram illustrates the central role of ATM in the DNA damage response and the mechanism of inhibition by this compound and KU-55933.

Cellular Potency and Selectivity

The enhanced potency of this compound is also evident in cellular assays, where it is more effective at inhibiting the phosphorylation of ATM downstream targets.

Inhibition of ATM-Dependent Phosphorylation

Studies in various cell lines, including human glioma cells, have demonstrated that this compound is approximately 10-fold more effective than KU-55933 at blocking radiation-induced phosphorylation of key ATM targets.[1][2][3][10]

| Target Protein (Phosphorylation Site) | This compound Cellular Potency | KU-55933 Cellular Potency |

| p53 (Ser15) | Complete inhibition at 1-3 µM[1][10] | Complete inhibition at 10 µM[1][10] |

| CHK2 (Thr68) | Complete inhibition at 3 µM[1] | - |

| γ-H2AX (Ser139) | Partial inhibition[1] | Partial inhibition at 10 µM[1] |

Radiosensitization

A key therapeutic application of ATM inhibitors is their ability to sensitize cancer cells to ionizing radiation. This compound has been shown to be a more potent radiosensitizer than KU-55933.[1][2][3]

| Cell Line | This compound Effect | KU-55933 Effect |

| Human Glioma Cells | Effective radiosensitizer[1][2][3] | Radiosensitizes human cancer cells[1][2][3][12] |

Effects on Pro-survival Signaling and Cell Migration

Beyond its role in the DNA damage response, ATM has been implicated in other cellular processes, including pro-survival signaling. This compound has been shown to inhibit the phosphorylation of AKT at Ser473, a key node in pro-survival pathways.[1][11] This activity, which is separate from its radiosensitizing properties, may contribute to its anti-cancer effects by inhibiting glioma cell migration and invasion.[1][2]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize and compare this compound and KU-55933.

In Vitro ATM Kinase Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compounds against ATM kinase.

Methodology:

-

Immunoprecipitate ATM from nuclear extracts of a suitable cell line (e.g., HeLa cells) using an anti-ATM antibody.

-

Incubate the immunoprecipitated ATM with a specific substrate (e.g., a p53-derived peptide) and γ-³²P-ATP in the presence of varying concentrations of the inhibitor (this compound or KU-55933).

-

Terminate the reaction and separate the phosphorylated substrate from the free ATP using phosphocellulose paper.

-

Quantify the incorporation of ³²P into the substrate using a scintillation counter.

-

Calculate the IC50 value by plotting the percentage of kinase activity against the inhibitor concentration.

Western Blot Analysis of Protein Phosphorylation

Objective: To assess the ability of the inhibitors to block ATM-dependent phosphorylation in cells.

Methodology:

-

Culture cells (e.g., U87 glioma cells) to the desired confluency.

-

Pre-treat the cells with various concentrations of this compound or KU-55933 for a specified time (e.g., 1 hour).

-

Expose the cells to a DNA-damaging agent, such as ionizing radiation (e.g., 10 Gy), to activate ATM.

-

Lyse the cells at different time points post-treatment and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated forms of ATM targets (e.g., anti-phospho-p53 (Ser15), anti-phospho-CHK2 (Thr68)) and total protein antibodies for loading controls.

-

Incubate with a suitable secondary antibody conjugated to an enzyme (e.g., HRP).

-

Detect the signal using a chemiluminescent substrate and visualize it on an imaging system.

Cell Viability and Radiosensitization Assay

Objective: To determine the effect of the inhibitors on cell survival following exposure to ionizing radiation.

Methodology:

-

Plate cells at a low density in multi-well plates.

-

Treat the cells with the inhibitor at various concentrations for a defined period before and after irradiation.

-

Expose the cells to a range of doses of ionizing radiation.

-

Allow the cells to grow for a period sufficient for colony formation (e.g., 7-14 days).

-

Fix and stain the colonies with a solution such as crystal violet.

-

Count the number of colonies (containing >50 cells) to determine the surviving fraction for each treatment condition.

-

Plot the surviving fraction against the radiation dose to generate survival curves and calculate the dose enhancement ratio.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for comparing the cellular effects of this compound and KU-55933.

Conclusion

This compound represents a significant advancement over its predecessor, KU-55933, as a potent and selective inhibitor of ATM kinase. Its enhanced in vitro and cellular potency, leading to more effective radiosensitization and inhibition of pro-survival signaling, makes it a valuable tool for cancer research and a more promising candidate for clinical development. The detailed comparative data and methodologies presented in this guide are intended to assist researchers in the design and interpretation of experiments aimed at further elucidating the therapeutic potential of ATM inhibition.

References

- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. selleckchem.com [selleckchem.com]

- 5. symansis.com [symansis.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. KU-55933 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. selleckchem.com [selleckchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. merckmillipore.com [merckmillipore.com]

- 12. researchgate.net [researchgate.net]

The Impact of KU-60019 on Cellular Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KU-60019 is a potent and specific second-generation inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, a master regulator of the DNA damage response (DDR).[1][2] By targeting ATM, this compound disrupts critical cellular signaling networks, leading to increased sensitivity of cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics. This technical guide provides an in-depth analysis of the cellular pathways affected by this compound treatment, presenting quantitative data, detailed experimental methodologies, and visual representations of the core signaling cascades.

Core Mechanism of Action: ATM Kinase Inhibition

This compound functions as a highly selective ATP-competitive inhibitor of ATM kinase.[1][3] It exhibits significantly greater potency than its predecessor, KU-55933, with a reported IC50 value of 6.3 nM in cell-free assays.[3] Its selectivity for ATM is substantial, being approximately 270-fold and 1600-fold more selective for ATM than for DNA-PK and ATR, respectively.[3] This specificity ensures that the observed cellular effects are primarily due to the inhibition of ATM-dependent signaling.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified across various experimental settings. The following tables summarize key quantitative data regarding its inhibitory concentration, radiosensitizing effects, and impact on downstream signaling molecules.

| Parameter | Value | Context | Reference |

| IC50 (ATM, cell-free) | 6.3 nM | Cell-free kinase assay | [3][4] |

| IC50 (DNA-PKcs) | 1.7 µM | Cell-free kinase assay | [3] |

| IC50 (ATR) | >10 µM | Cell-free kinase assay | [3] |

Table 1: In vitro inhibitory concentrations of this compound against key DNA damage response kinases.

| Cell Line | This compound Concentration | Dose Enhancement Ratio (DER) | Reference |

| U87 Glioma | 1 µM | 1.7 | [1][3] |

| U87 Glioma | 10 µM | 4.4 | [1][3] |

| U87 Glioma | 3 µM | 3.0 | [1] |

| U1242 Glioma | 300 nM | 1.8 | [2] |

| U1242 Glioma | 600 nM | 2.1 | [2] |

| Normal Fibroblasts | 3 µM | 2.8 | [1] |

Table 2: Radiosensitization effects of this compound in different cell lines.

| Target Protein (Phosphorylation Site) | Cell Line | This compound Concentration | Effect | Reference |

| p53 (Ser15) | U87 Glioma | 1 µM | >70% decrease | [3] |

| p53 (Ser15) | U1242 Glioma | 300 nM | Complete inhibition | [2] |

| H2AX (Ser139) | U1242 Glioma | 100 nM | 50% inhibition | [2] |

| H2AX (Ser139) | U1242 Glioma | 300 nM | Complete inhibition | [2] |

| CHK2 (Thr68) | U1242 Glioma | 3 µM | Complete inhibition | [1] |

| AKT (Ser473) | U87 Glioma | 3 µM | ~70% decrease (basal) | [3] |

| AKT (Ser473) | U87 Glioma | 3 µM | ~50% decrease (insulin-induced) | [3] |

Table 3: Inhibition of phosphorylation of key downstream targets by this compound.

Cellular Pathways Modulated by this compound

DNA Damage Response (DDR) Pathway

The primary consequence of this compound treatment is the abrogation of the ATM-mediated DNA damage response. In response to double-strand breaks (DSBs) induced by ionizing radiation or chemotherapy, ATM is activated and phosphorylates a multitude of downstream substrates to orchestrate cell cycle arrest, DNA repair, or apoptosis. This compound effectively blocks these phosphorylation events.[1]

Key downstream targets in the DDR pathway affected by this compound include:

-

p53: this compound inhibits the radiation-induced phosphorylation of p53 at Serine 15, a critical step for its activation and stabilization, thereby impairing p53-mediated cell cycle arrest and apoptosis.[1][2]

-

CHK2: The activation of the checkpoint kinase CHK2, through phosphorylation at Threonine 68 by ATM, is completely inhibited by this compound.[1] This disrupts the G2/M cell cycle checkpoint.

-

H2AX: Phosphorylation of H2AX to form γ-H2AX is a key early event in the DDR, marking the sites of DNA damage. This compound partially inhibits the formation of γ-H2AX.[1]

Pro-survival Signaling: The PI3K/AKT Pathway

Beyond its role in the DDR, this compound also impacts pro-survival signaling pathways, most notably the PI3K/AKT pathway. Treatment with this compound has been shown to reduce both basal and insulin- or radiation-induced phosphorylation of AKT at Serine 473.[1][5][6] This inhibitory effect on AKT, a central node in cell survival, proliferation, and metabolism, suggests that this compound may exert anti-tumor effects independent of its radiosensitizing properties. The mechanism is thought to involve ATM-dependent regulation of a protein phosphatase that acts on AKT.[1]

Cell Migration and Invasion

A significant finding is that this compound can inhibit the migration and invasion of cancer cells, such as glioma cells.[1] This effect is likely linked to the inhibition of the AKT and potentially the MEK/ERK signaling pathways, which are known to regulate cell motility. This suggests that this compound could not only enhance the efficacy of radiotherapy but also potentially limit tumor dispersal and metastasis.[1]

Autophagy

Recent studies have revealed a role for ATM in the regulation of autophagy. Treatment with this compound has been shown to cause an accumulation of autophagosomes and the autophagy receptor p62, while inhibiting the formation of autolysosomes. This suggests that ATM is involved in the later stages of autophagy, specifically the fusion of autophagosomes with lysosomes. The disruption of this cellular recycling process can lead to increased cellular stress and may contribute to the cytotoxic effects of this compound, particularly under conditions of nutrient deprivation.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are outlines of key experimental protocols used to assess the effects of this compound.

Western Blotting for Phospho-protein Analysis

-

Cell Lysis: Treat cells with this compound and/or ionizing radiation. Harvest and lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 4-12% Bis-Tris polyacrylamide gel.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of ATM, p53, CHK2, H2AX, and AKT overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

Clonogenic Survival Assay

-

Cell Seeding: Plate a known number of cells in 6-well plates and allow them to attach overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for a specified time before and/or after irradiation with different doses (e.g., 0, 2, 4, 6, 8 Gy).

-

Incubation: Incubate the plates for 7-14 days to allow for colony formation.

-

Staining: Fix the colonies with methanol and stain with 0.5% crystal violet.

-

Colony Counting: Count colonies containing at least 50 cells.

-

Data Analysis: Calculate the surviving fraction at each dose and plot survival curves. Determine the Dose Enhancement Ratio (DER) to quantify the radiosensitizing effect.

Transwell Migration Assay

-

Chamber Preparation: Place 8.0 µm pore size Transwell inserts into 24-well plates.

-

Chemoattractant: Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Cell Seeding: Seed cells in serum-free media with or without this compound in the upper chamber.

-

Incubation: Incubate for 12-24 hours to allow for cell migration.

-

Cell Removal: Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Staining: Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Quantification: Count the number of migrated cells in several random fields under a microscope.

Autophagy Flux Assay (LC3 Turnover)

-

Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) for a specified time.

-

Cell Lysis and Western Blotting: Harvest cells and perform Western blotting as described above.

-

LC3 Detection: Probe the membrane with an antibody against LC3. Two bands, LC3-I (cytosolic) and LC3-II (lipidated, autophagosome-associated), will be detected.

-

Data Analysis: Quantify the amount of LC3-II. An accumulation of LC3-II in the presence of the lysosomal inhibitor compared to its absence indicates the autophagic flux. The effect of this compound on this flux can then be determined.

Conclusion and Future Directions

This compound is a powerful tool for both basic research and potential therapeutic applications. Its profound impact on the DNA damage response, pro-survival signaling, cell motility, and autophagy underscores the central role of ATM kinase in cellular homeostasis and cancer biology. The ability of this compound to sensitize tumor cells to radiation, particularly those with p53 mutations, highlights its potential as an adjuvant therapy in oncology.[7]

Future research should focus on further elucidating the complex interplay between ATM and other signaling pathways, as well as on the development of next-generation ATM inhibitors with improved pharmacokinetic properties for clinical translation. The detailed understanding of the cellular pathways affected by this compound will be instrumental in designing rational combination therapies to overcome resistance and improve patient outcomes.

References

- 1. Improved ATM kinase inhibitor this compound radiosensitizes glioma cells, compromises insulin, AKT and ERK prosurvival signaling, and inhibits migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. selleckchem.com [selleckchem.com]

- 4. adooq.com [adooq.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. ATM kinase inhibition preferentially sensitizes p53 mutant glioma to ionizing radiation - PMC [pmc.ncbi.nlm.nih.gov]

KU-60019 and Cell Cycle Checkpoint Control: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KU-60019, a potent and specific inhibitor of the Ataxia-Telangiectasia Mutated (ATM) kinase, and its critical role in the modulation of cell cycle checkpoint control. This document details the mechanism of action of this compound, its effects on key signaling pathways, and provides detailed protocols for essential experiments to evaluate its efficacy.

Introduction to this compound

This compound is a second-generation ATM inhibitor, developed as an improved analogue of KU-55933.[1] It exhibits high potency and specificity for ATM kinase, a master regulator of the DNA damage response (DDR).[2][3][4][5] By inhibiting ATM, this compound effectively abrogates the signaling cascade that leads to cell cycle arrest and DNA repair, thereby sensitizing cancer cells to DNA-damaging agents such as ionizing radiation and certain chemotherapeutics.[1][6]

Mechanism of Action: ATM Inhibition and Cell Cycle Abrogation

Upon DNA double-strand breaks (DSBs), ATM is activated and initiates a signaling cascade to arrest the cell cycle and promote DNA repair. Key downstream targets of ATM include p53 and Checkpoint Kinase 2 (Chk2), which are critical for inducing G1/S and G2/M checkpoint arrest.[7]

This compound, as a potent ATM inhibitor, blocks the phosphorylation and subsequent activation of these downstream effectors.[2] This inhibition prevents the cell from arresting in the G1/S or G2/M phases of the cell cycle, forcing it to proceed with damaged DNA, which can ultimately lead to mitotic catastrophe and apoptosis.[6][8][9][10]

dot

Mechanism of this compound Action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and efficacy.

Table 1: In Vitro Potency of this compound

| Target | IC50 | Ki | Notes |

| ATM | 6.3 nM[2][3][4][5] | 2.2 nM (for KU-55933)[3] | Highly potent and specific for ATM. |

| DNA-PKcs | 1.7 µM[2][3][4] | - | ~270-fold more selective for ATM.[2][3][4] |

| ATR | >10 µM[2][3][4] | - | >1600-fold more selective for ATM.[2][3][4] |

| PI3K, mTOR | Little to no activity[2] | - | Tested against a panel of 229 other protein kinases.[2] |

Table 2: Radiosensitizing Effect of this compound in Human Glioma Cells

| Cell Line | This compound Concentration | Dose-Enhancement Ratio (DER) |

| U87 | 1 µM | 1.7[2] |

| U87 | 10 µM | 4.4[2] |

| U1242 | 3 µM | Similar to U87 at 1-10 µM |

Impact on Signaling Pathways

ATM-p53-Chk2 Pathway

This compound effectively blocks the phosphorylation of key ATM targets, including p53 at Serine 15 and Chk2 at Threonine 68.[2] This inhibition disrupts the DNA damage-induced cell cycle checkpoints.

dot

Inhibition of the ATM-p53-Chk2 Pathway by this compound.

ATM-AKT Pro-survival Pathway

This compound has also been shown to reduce the phosphorylation of AKT at Serine 473, a key node in pro-survival signaling.[1] This suggests that this compound may also inhibit tumor cell growth and motility, independent of its radiosensitizing effects.[6]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of this compound.

Western Blotting for ATM Signaling Pathway Proteins

This protocol is for the detection of total and phosphorylated ATM, Chk2, and AKT.

dot

Western Blot Workflow.

Materials:

-

Cells of interest (e.g., U87, U1242 glioma cells)

-

This compound (dissolved in DMSO)

-

Ionizing radiation source (optional)

-